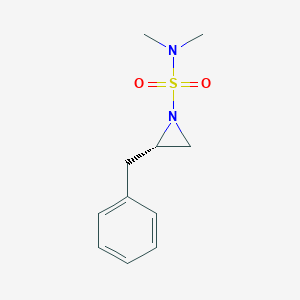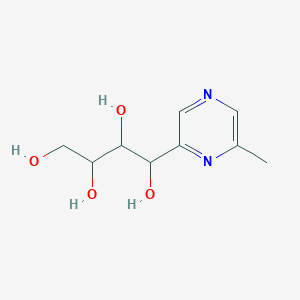
5H-Dibenz(b,f)azepine, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 5-methyl-, also known as 5-methyl-5H-dibenzo[b,f]azepine, is a compound that has been studied for its potential applications in pharmaceuticals and materials science. It is a derivative of 5H-dibenz[b,f]azepine, a heterocyclic compound with an azepine ring, which is a seven-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of 5-methyl-5H-dibenzo[b,f]azepine has been approached through various methods. One enantioselective route to synthesize this compound involves the use of 2'-acetylbiphenyl-2-carboxylic acid and (R)-2-phenylglycinol as an auxiliary to control chirality . Another method includes the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives, which are then transformed into the desired compound . Additionally, a novel synthesis process has been reported, starting with 10,11-dihydro-5H-dibenz[b,f]azepine, followed by a series of reactions including acyl chlorination, bromination, dehydrobromination, and finally, the removal of the chloroformyl protection group .
Molecular Structure Analysis
The molecular structure of 5-methyl-5H-dibenzo[b,f]azepine has been characterized by spectral studies and confirmed by single crystal X-ray diffraction. The compound crystallizes in the orthorhombic crystal system and adopts a boat conformation for the azepine ring. The dihedral angle between the fused benzene rings and the azepine motif has been measured, indicating the spatial arrangement of the rings .
Chemical Reactions Analysis
5H-Dibenz(b,f)azepine, 5-methyl-, undergoes various chemical reactions. It has been shown that the heterocyclic imine form is thermodynamically stable and does not isomerize under basic or acidic conditions. The compound's reactivity with electrophiles, such as alkyl halides and acid anhydrides, has been studied, confirming its imine structure . Additionally, the compound's derivatives have been synthesized through reactions with different N,N-dimethylamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5H-dibenzo[b,f]azepine, 5-methyl-, have been investigated using vibrational spectroscopy and computational methods. Fourier transform Raman and infrared spectra have been recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions have been calculated. The stability of the molecule has been analyzed using natural bond orbital (NBO) analysis, and the linear polarizability and hyperpolarizability values have been computed, indicating the molecule's electronic properties . The Hirshfeld surfaces computational method has also been used to analyze the intermolecular contacts in the crystal structure .
Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
5H-Dibenz(b,f)azepine derivatives exhibit significant antioxidant activities. Kumar and Naik (2010) synthesized a series of these compounds containing different aminophenols and substituted aminophenols, demonstrating good antioxidant activities in various methods including scavenging effects on DPPH radical and inhibition of lipid peroxidation (Kumar & Naik, 2010).
Novel Synthesis Processes
Chen Ying-qi (2008) studied a novel synthesis process of 5H-Dibenz(b,f)azepine, highlighting its importance as an intermediate in fields like genetic engineering and materials science. The process involved several steps including acyl chlorination and bromination (Chen Ying-qi, 2008).
Crystal Structure and Spectral Studies
Shankar et al. (2014) conducted spectral studies and crystal structure analysis of 5-methyl-5H-dibenzo[b,f]azepine and its analogs. They analyzed the azepine ring conformation and observed short contacts and dihedral angles between fused benzene rings and the azepine motif (Shankar et al., 2014).
Supramolecular Assemblies
A study by Acosta et al. (2015) on benzo[b]pyrimido[5,4-f]azepines, which contain a similar ring system to dibenz[b,f]azepine, revealed insights into their molecular structures and various supramolecular assemblies. This study highlighted the significance of the azepine ring in medicinal chemistry (Acosta et al., 2015).
Vibrational and Spectroscopic Investigation
Muthu and Renuga (2013) investigated the vibrational and spectroscopic properties of 5H-dibenzo[b,f]azepine-5-carboxamide. Their study provided detailed interpretations of infrared and Raman spectra, contributing to the understanding of the molecular structure and stability of this compound (Muthu & Renuga, 2013).
Application in Vascular Cognitive Impairment
Kaur et al. (2019) explored the protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment. They found that these compounds, acting as histone deacetylase inhibitors, could potentially be used for the treatment of vascular cognitive impairment (Kaur et al., 2019).
Orientations Futures
The development of new synthetic methods for 10-arylated dibenzo[b,f]azepines suggests potential future directions in the synthesis of related compounds . The overcoming of challenges in arylation and ring construction through N-acetylation of the amino group also opens up possibilities for the synthesis of other complex molecules .
Propriétés
IUPAC Name |
11-methylbenzo[b][1]benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPLZAFPNQAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200288 |
Source


|
| Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Methylbenzo[b][1]benzazepine | |
CAS RN |
52249-32-8 |
Source


|
| Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052249328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)




![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)


![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)